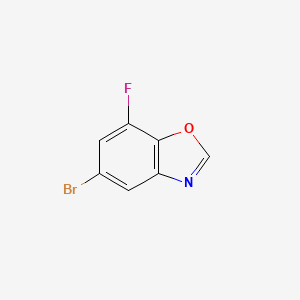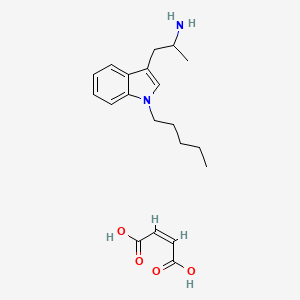
alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate is a synthetic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: Introduction of the pentyl group at the nitrogen atom of the indole ring can be done using alkyl halides in the presence of a base.
Amination: The ethanamine side chain can be introduced through reductive amination or other suitable methods.
Formation of the Butenedioate Salt: The final step involves the reaction of the amine with maleic acid to form the (2Z)-2-Butenedioate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: A neurotransmitter with an indole core, involved in various physiological processes.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenedioate salt, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H28N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;1-(1-pentylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C16H24N2.C4H4O4/c1-3-4-7-10-18-12-14(11-13(2)17)15-8-5-6-9-16(15)18;5-3(6)1-2-4(7)8/h5-6,8-9,12-13H,3-4,7,10-11,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
WKIRJXDKBLEDRV-BTJKTKAUSA-N |
SMILES isomérique |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
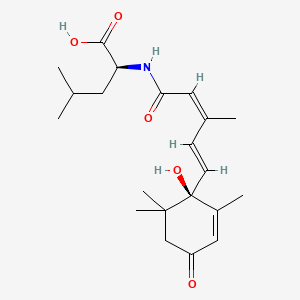

![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
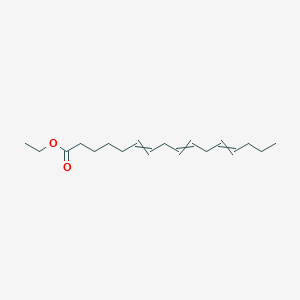
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)
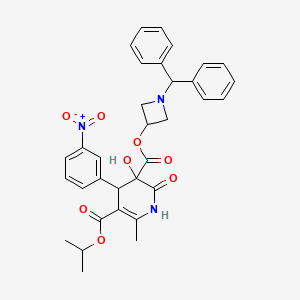

![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
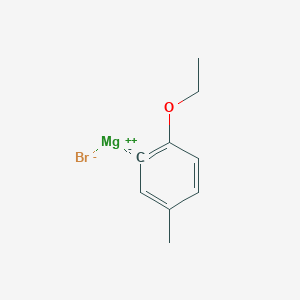
![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
